3-((2-Fluorophenoxy)methyl)piperidine hydrochloride
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Overview
Description
3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorophenoxy group attached to the piperidine ring via a methylene bridge
Preparation Methods
The synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-((2-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act by binding to a receptor and altering its signaling pathway .
Comparison with Similar Compounds
3-((2-Fluorophenoxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-[(2-Bromophenoxy)methyl]piperidine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
3-[(2-Methylphenoxy)methyl]piperidine hydrochloride: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents on the phenoxy group.
Properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXBZNRNWKQKFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623838 |
Source
|
Record name | 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-30-5 |
Source
|
Record name | Piperidine, 3-[(2-fluorophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614731-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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